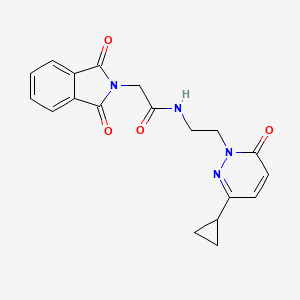
N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide is a useful research compound. Its molecular formula is C19H18N4O4 and its molecular weight is 366.377. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Preparation Methods
Synthetic Routes:
Starting materials: Begin with 3-cyclopropylpyridazin-6-one and phthalimide derivatives.
Stepwise synthesis: Attach an ethyl bridge to 3-cyclopropyl-6-oxopyridazinone, followed by acylation with phthalimide to form the target compound.
Reaction Conditions: Utilize solvents like dichloromethane or dimethylformamide, and catalysts such as triethylamine or potassium carbonate. Reaction temperatures typically range from 20 to 80°C.
Industrial Production: Scale-up processes involve flow chemistry techniques and automated reactors for precise control and higher yields.
Chemical Reactions Analysis
Oxidation: Undergoes mild oxidation using oxidizing agents like potassium permanganate, producing oxidized derivatives with enhanced biological activity.
Reduction: Can be reduced using lithium aluminum hydride, leading to the formation of amine derivatives.
Substitution: The acetamide moiety can be replaced by other functional groups using nucleophilic substitution reactions, employing reagents like sodium hydride.
Products Formed:
Scientific Research Applications
Chemistry: Studied for its reactivity and potential to serve as a building block for complex organic molecules.
Biology: Investigated for interactions with various enzymes and proteins, affecting biological pathways.
Medicine: Evaluated for therapeutic properties, including potential anti-inflammatory, anticancer, and antiviral activities.
Industry: Applications in the development of advanced materials and specialized industrial chemicals.
5. Mechanism of Action: The compound exerts its effects primarily by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. For instance, it may inhibit enzyme activity by occupying the active site or altering enzyme conformation. The pathways involved are often related to cellular signaling and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds: N-(2-(3-oxopyridazin-1(6H)-yl)ethyl)acetamide, N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)butyramide, and others with variations in the side chains and functional groups.
Uniqueness: The presence of the 3-cyclopropyl group and the specific arrangement of functional groups make this compound distinct, potentially leading to unique biological activities and chemical properties.
Now you have an in-depth look at N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide. Anything else you would like to explore about this compound or another topic?
Properties
IUPAC Name |
N-[2-(3-cyclopropyl-6-oxopyridazin-1-yl)ethyl]-2-(1,3-dioxoisoindol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O4/c24-16(11-22-18(26)13-3-1-2-4-14(13)19(22)27)20-9-10-23-17(25)8-7-15(21-23)12-5-6-12/h1-4,7-8,12H,5-6,9-11H2,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSGVOMGQOFSCPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=O)C=C2)CCNC(=O)CN3C(=O)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
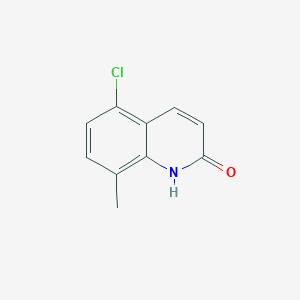
![(4-Fluorophenyl)-[4-(6-morpholin-4-ylpyridazin-3-yl)piperazin-1-yl]methanone](/img/structure/B2794634.png)
![2-[Butyl(methyl)amino]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol](/img/structure/B2794635.png)
![3-Cyclohexyl-1-(4-{4-[(4-methoxyphenyl)amino]-6-methylpyrimidin-2-yl}piperazin-1-yl)propan-1-one](/img/structure/B2794636.png)
![3-[(4-chlorophenyl)methyl]-9-(4-ethoxyphenyl)-1,7-dimethyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2794637.png)

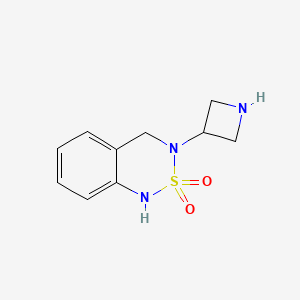
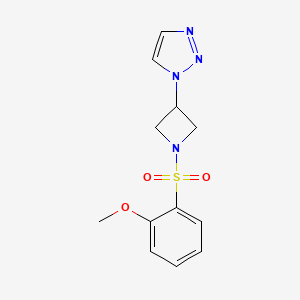
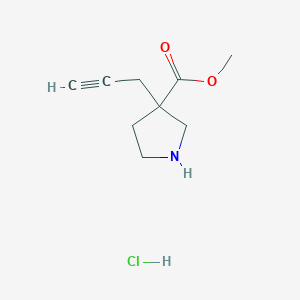
![1-(3,3-Dimethyl-2-oxobutyl)-3,9-dimethyl-7-prop-2-enyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2794645.png)
![N-{2-tert-butyl-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl}-3,4-diethoxybenzamide](/img/structure/B2794646.png)
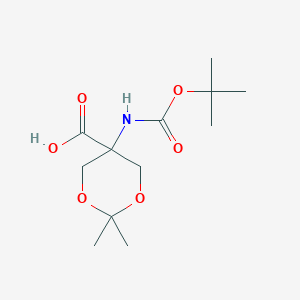
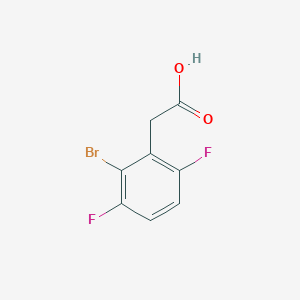
![2-(4-chlorophenyl)-N-{2-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}acetamide](/img/structure/B2794650.png)
